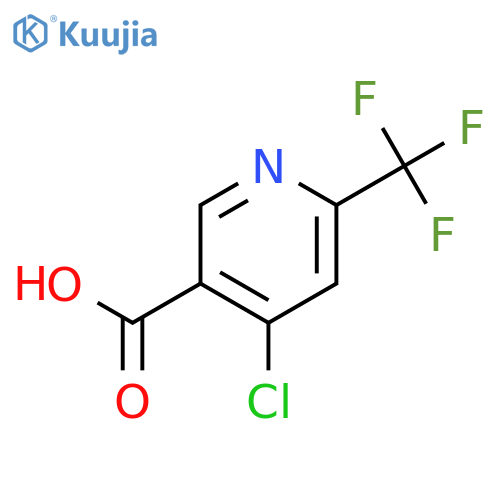Cas no 1060810-66-3 (4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid)

4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
- 4-chloro-6-(trifluoromethyl)nicotinic acid
- 4-Chloro-6-trifluoroMethyl-nicotinic acid
- 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, 5-Carboxy-4-chloro-2-(trifluoromethyl)pyridine
- 1060810-66-3
- A925112
- AB67173
- D79851
- AKOS024464778
- KK-0707
- DB-332216
- 4-Chloro-6-(trifluoromethyl)-pyridine-3-carboxylic acid
- 4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid
- MFCD13188812
- 4-CHLORO-6-(TRIFLUOROMETHYL)NICOTINICACID
- SCHEMBL14921073
-
- MDL: MFCD13188812
- インチ: InChI=1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14)
- InChIKey: CIGVUOHSGVRSIC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 224.9804405g/mol
- どういたいしつりょう: 224.9804405g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 50.2Ų
4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G14734-250mg |
4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
1060810-66-3 | 250mg |
3991.0CNY | 2021-07-13 | ||
| TRC | C253066-1g |
4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid |
1060810-66-3 | 1g |
$ 839.00 | 2023-09-08 | ||
| Apollo Scientific | PC51210-5g |
4-Chloro-6-(trifluoromethyl)nicotinic acid |
1060810-66-3 | 95% | 5g |
£1055.00 | 2025-02-21 | |
| abcr | AB469592-250mg |
4-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, min. 95%; . |
1060810-66-3 | 250mg |
€238.90 | 2025-02-27 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8476-250mg |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
1060810-66-3 | 97% | 250mg |
¥648.0 | 2024-04-26 | |
| Aaron | AR008XI4-500mg |
4-Chloro-6-trifluoroMethyl-nicotinic acid |
1060810-66-3 | 97% | 500mg |
$112.00 | 2025-01-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8476-10g |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
1060810-66-3 | 97% | 10g |
¥10795.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8476-10.0g |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
1060810-66-3 | 97% | 10.0g |
¥10260.0000 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8476-250.0mg |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
1060810-66-3 | 97% | 250.0mg |
¥338.0000 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8476-1.0g |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
1060810-66-3 | 97% | 1.0g |
¥1222.0000 | 2024-07-28 |
4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid 関連文献
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acidに関する追加情報
4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid (CAS No. 1060810-66-3)
4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid, also known by its CAS number 1060810-66-3, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and potential biological activities.
The molecular structure of 4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid consists of a pyridine ring substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position. This substitution pattern imparts the molecule with distinct electronic and steric properties, making it a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the importance of pyridine derivatives like 4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid in drug discovery and development. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound's ability to act as a hydrogen bond acceptor, which is crucial for optimizing pharmacokinetic properties in medicinal chemistry.
In terms of synthesis, 4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid can be prepared via various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts to improve reaction efficiency and selectivity, particularly in constructing the trifluoromethylated pyridine ring system.
The chemical stability of 4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid has been extensively investigated under different conditions. Studies indicate that the compound exhibits good thermal stability and resistance to oxidation, making it suitable for use in high-temperature chemical processes.
In the field of materials science, 4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid has shown promise as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an attractive candidate for designing porous materials with applications in gas storage and catalysis.
The biological activity of 4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid has also been explored in recent years. Preclinical studies suggest that this compound may possess anti-inflammatory and antioxidant properties, which could be harnessed for developing therapeutic agents targeting chronic diseases such as cardiovascular disorders and neurodegenerative conditions.
In conclusion, 4-Chloro-6-(Trifluoromethyl)-3-Pyridinecarboxylic Acid (CAS No. 1060810-66-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and chemical properties, positions it as an important building block in modern organic synthesis and materials science.
1060810-66-3 (4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic Acid) 関連製品
- 1209869-92-0(N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide)
- 2309473-82-1(4-(Chloromethyl)-3-(difluoromethyl)pyridine;hydrochloride)
- 869075-34-3(N'-2-(4-chlorophenyl)ethyl-N-(2,5-dimethoxybenzenesulfonyl)guanidine)
- 1804668-10-7(3-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 1261468-92-1(4-(4-Fluoro-2-iodobenzoyl)pyridine)
- 2168303-54-4(2-(2-hydroxyethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1805152-38-8(6-(Difluoromethyl)-2,3-dihydroxy-5-nitropyridine)
- 2090168-50-4(Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate)
- 568560-86-1(5,6-dimethyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)
- 105469-04-3((2S)-1-amino-3-phenylpropan-2-yldimethylamine)

